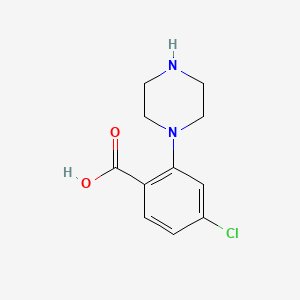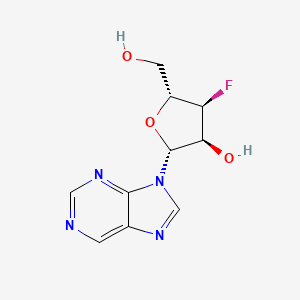
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is a nucleoside analog that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into viral DNA or RNA or cancer cell DNA. Once incorporated, it acts as a chain terminator, preventing further replication and leading to inhibition of viral replication or cancer cell growth. This compound is also known to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol has several biochemical and physiological effects. It has been shown to inhibit viral replication and cancer cell growth, leading to potential antiviral and anticancer applications. This compound has also been shown to have immunomodulatory effects, where it can enhance the immune response to viral infections or cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol in lab experiments is its potent antiviral and anticancer activity. This makes it an ideal candidate for studying antiviral and anticancer mechanisms of action. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, caution must be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol. One direction is to further study its antiviral and anticancer mechanisms of action to develop more effective treatments for viral infections and cancer. Another direction is to explore its potential use in immunotherapy, where it can enhance the immune response to viral infections or cancer cells. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity to normal cells.
Métodos De Síntesis
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 2,3-O-isopropylidene-D-ribose in the presence of a Lewis acid catalyst. This reaction yields the intermediate compound, which is then treated with a nucleophile, such as sodium methoxide, to produce the final product. Other methods involve the use of different protecting groups or different nucleophiles to produce the final product.
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol has been used in various scientific research applications. One of the most significant applications is in the field of antiviral research. This compound has been shown to have potent antiviral activity against several viruses, including HIV, hepatitis B virus, and hepatitis C virus. It works by inhibiting viral replication through incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. This compound has also been used in cancer research, where it has been shown to have antitumor activity. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAXDTYQUWFQGP-FDDDBJFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)
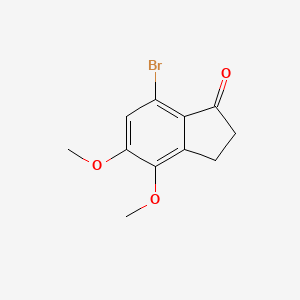

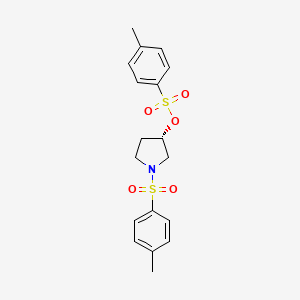
![3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride](/img/structure/B598058.png)
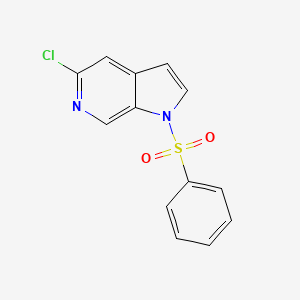


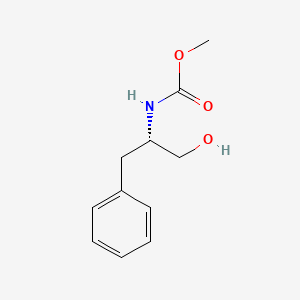
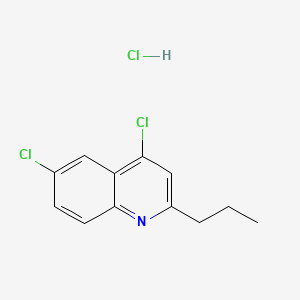
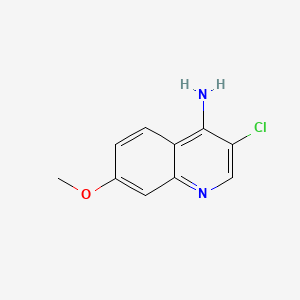
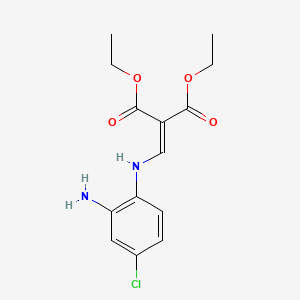
![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)
